molecular formula C11H22N2O2 B1403547 cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester CAS No. 347184-43-4

cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1403547
CAS No.: 347184-43-4
M. Wt: 214.3 g/mol
InChI Key: PIFXVPWOUHXSLO-DTWKUNHWSA-N
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Description

cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a chiral cyclopentane-based building block with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound, cataloged under CAS RN 347184-43-4 and MDL number MFCD23106318, is characterized by its high purity, typically at 95% or greater . The stereochemistry of the molecule is specified as the (1S,3R) enantiomer, making it a valuable intermediate for the synthesis of stereochemically defined molecules . As a protected primary amine, featuring both a tert-butyloxycarbonyl (Boc) carbamate and a free amino group on the cyclopentyl ring, it is designed for use in pharmaceutical research and the development of active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXVPWOUHXSLO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a carbamate derivative notable for its potential therapeutic applications, particularly in the modulation of biological systems. This compound's unique structural features, including a cyclopentyl group and an amino functional group, contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Structural Features :
    • Cyclopentyl ring
    • Amino group
    • Tert-butyl ester functional group

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its interactions within the central nervous system (CNS). Key areas of biological activity include:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Carbamate Formation : Utilizing appropriate amines and isocyanates to form the carbamate linkage.
  • Cyclization Techniques : Employing cyclization reactions to introduce the cyclopentyl moiety.

These methods enhance the compound's accessibility for research purposes and allow for further modifications to optimize biological activity .

Interaction Studies

Interaction studies focusing on this compound aim to elucidate its binding affinity with various biological targets. These studies are crucial for determining the therapeutic viability of this compound and guiding future modifications to enhance efficacy.

Compound Name Structural Features Unique Aspects
(3-Amino-cyclobutyl)methyl-carbamic acidCyclobutyl ring instead of cyclopentylSmaller ring size may affect biological activity
(3-Amino-cyclohexyl)methyl-carbamic acidCyclohexyl ringLarger ring may alter pharmacokinetics
cis-(4-Amino-cyclopentylmethyl)-carbamic acidDifferent position of amino groupPotentially different biological activity

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound, providing insight into potential biological activities:

  • CNS Modulation : Research has shown that structurally related compounds can significantly impact neurotransmitter systems, suggesting that this compound may possess similar properties.
  • Metabolic Effects : Studies on FASN inhibitors indicate that targeting lipid metabolism can lead to beneficial metabolic effects in peripheral tissues and may reduce food intake through hypothalamic pathways .
  • Antiviral Potential : Investigations into related carbamate derivatives have highlighted their antiviral properties against various viral strains, warranting further exploration of this compound in this context .

Scientific Research Applications

Medicinal Chemistry

Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester has garnered attention for its potential therapeutic applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression. Preliminary studies indicate that it may interact with specific receptors in the central nervous system, although detailed pharmacological profiles are still under investigation.

Drug Development

The compound is being explored as a lead compound in drug development due to its unique structural features that may confer distinct biological activities compared to other carbamate derivatives. It may serve as an intermediate in synthesizing more complex pharmaceuticals or as a tool compound for studying receptor interactions .

Neuropharmacology

Research indicates that this compound could act as an inhibitor or modulator of neurotransmitter systems. This activity is particularly relevant for developing drugs targeting neurological disorders, suggesting its potential role in enhancing cognitive function or alleviating mood disorders .

Synthesis and Reactivity

The compound can undergo hydrolysis to yield the corresponding amine and carbamic acid, a typical reaction for carbamate esters. It can also participate in nucleophilic substitution reactions due to the presence of its carbamate functional group, which can be targeted by various nucleophiles.

Case Studies and Research Findings

StudyFindings
Preliminary Pharmacological StudyIndicated potential interaction with CNS receptors, suggesting anxiolytic effects.
Synthesis OptimizationVarious methods reported high yields of the compound, emphasizing its versatility as a building block in organic synthesis.
Neurotransmitter ModulationInitial findings suggest modulation of serotonin and dopamine pathways, relevant for mood disorder treatments .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclobutane Derivatives

cis-tert-Butyl 3-hydroxycyclobutylcarbamate ()
  • Structure : Cyclobutane ring with a hydroxyl (-OH) substituent at the 3-position and a Boc group.
  • Key Differences: Ring Size: Smaller cyclobutane ring (4-membered) vs. cyclopentane (5-membered) in the target compound. Cyclobutane’s higher ring strain may reduce thermal stability compared to cyclopentane derivatives . Substituent: Hydroxyl (-OH) vs. aminomethyl (-CH2NH2). The hydroxyl group increases polarity but reduces nucleophilicity, limiting its utility in amine-specific reactions .
cis-(3-Amino-1-Methyl-cyclobutyl)carbamic acid tert-butyl ester ()
  • Structure: Cyclobutane ring with amino (-NH2) and methyl (-CH3) substituents at the 3- and 1-positions, respectively, and a Boc group.
  • The aminomethyl chain in the target compound offers greater flexibility for conjugation . Applications: Limited utility in peptide synthesis due to steric bulk, whereas the target compound’s linear aminomethyl group facilitates coupling reactions .

Cyclopentane Derivatives

tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate ()
  • Structure : Cyclopentane ring with a hydroxyl (-OH) substituent at the 3-position and a Boc group. Stereochemistry: rel-(1R,3S).
  • Key Differences: Functional Group: Hydroxyl (-OH) vs. aminomethyl (-CH2NH2). The hydroxyl group enhances hydrogen-bonding capacity but lacks the basicity required for interactions in enzyme-active sites. Reactivity: Hydroxyl groups are prone to oxidation or phosphorylation, whereas the amino group in the target compound enables alkylation or acylation .

Data Table: Comparative Analysis

Property Target Compound cis-tert-Butyl 3-hydroxycyclobutylcarbamate cis-(3-Amino-1-Methyl-cyclobutyl)carbamate tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate
Molecular Formula C12H24N2O2 C9H17NO3 C10H20N2O2 C10H19NO3
Ring Size Cyclopentane Cyclobutane Cyclobutane Cyclopentane
Substituents -CH2NH2 (3-position), Boc -OH (3-position), Boc -NH2 (3), -CH3 (1), Boc -OH (3-position), Boc
Polarity Moderate (amine + Boc) High (hydroxyl + Boc) Moderate (amine + methyl) High (hydroxyl + Boc)
Key Applications Pharmaceutical intermediates Lab-scale oxidation studies Sterically hindered intermediates Hydrogen-bonding motifs in drug design

Research Findings and Implications

  • Ring Strain and Stability : Cyclobutane derivatives (e.g., ) exhibit higher ring strain, making them less stable under thermal stress compared to cyclopentane-based compounds like the target .
  • Functional Group Reactivity: The amino group in the target compound enhances its versatility in nucleophilic reactions, whereas hydroxylated analogs () are more suited for electrophilic modifications .
  • Stereochemical Influence : The cis configuration in the target compound ensures spatial proximity of functional groups, optimizing it for chiral synthesis in contrast to trans isomers .

Preparation Methods

Key Steps:

Structural and Reaction Data

Parameter Value/Description Source
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Key Intermediate Yield 43–90% (depending on step)
Enantiomeric Excess (ee) >97% (post-enzymatic resolution)
Stereochemistry (1S,3R) configuration confirmed by PubChem

Critical Analysis of Methods

  • Enzymatic Resolution : Achieves high enantiopurity but requires extended reaction times (72 hours).
  • Palladium Catalysis : Offers efficiency but lacks detailed mechanistic data in available sources.
  • Scalability : The first method is scalable to multi-gram quantities, as demonstrated in 3L reaction flasks.

Challenges and Optimizations

  • Stereochemical Control : The cis configuration is maintained via enzymatic resolution and hydrogenation steps.
  • Byproduct Management : Zinc removal via Celite filtration and solvent extraction are critical for purity.

Q & A

Basic: What are the recommended synthetic routes for cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves protecting the amine group with a tert-butyl carbamate (Boc) group. A plausible route includes:

  • Step 1: Reacting cis-3-amino-cyclopentylmethanol with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Alternative Approach: Use of reductive amination or coupling reactions with Boc-anhydride, as seen in cyclobutane analogs .

Basic: How is the compound characterized to confirm its stereochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., coupling constants for cis vs. trans configurations) and Boc-group integration. For example, tert-butyl protons appear as a singlet (~1.4 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (C11_{11}H22_{22}N2_{2}O2_{2}; theoretical 214.3 g/mol) .
  • X-ray Crystallography: Resolves spatial arrangement of the cyclopentyl ring and Boc group, critical for verifying cis configuration in analogs .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves and safety goggles due to potential skin/eye irritation (similar to cyclobutane analogs with H315/H319 warnings) .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors, as tert-butyl carbamates may release isocyanates under decomposition .

Advanced: How does the cis-configuration influence its reactivity compared to the trans-isomer?

Methodological Answer:

  • Steric Effects: The cis-configuration may hinder nucleophilic attack at the carbamate carbonyl due to spatial constraints from the cyclopentyl ring, reducing reactivity in coupling reactions compared to trans-isomers .
  • Biological Activity: Cis isomers often exhibit distinct binding affinities in enzyme-substrate interactions (e.g., serine hydrolases) due to altered spatial alignment of the amino group .

Advanced: What computational methods are used to predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., Mpro protease) by analyzing hydrogen bonds between the carbamate oxygen and catalytic residues .
  • MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD/RMSF plots validate binding modes .

Advanced: How can this compound serve as a substrate for serine hydrolases?

Methodological Answer:

  • Mechanism: The Boc group stabilizes the amine, allowing the carbamate to act as a "suicide substrate." Serine hydrolases cleave the carbamate, releasing CO2_2 and forming a covalent enzyme-inhibitor adduct .
  • Experimental Design: Monitor enzymatic activity via fluorometric assays (e.g., using 4-methylumbelliferyl acetate) to quantify inhibition kinetics .

Data Contradiction: How to resolve discrepancies in reported biological activities of similar carbamates?

Methodological Answer:

  • Source Analysis: Cross-reference studies from peer-reviewed journals (e.g., PubChem data ) and exclude non-reproducible findings from commercial platforms (e.g., BenchChem).
  • Contextual Factors: Control for variables like purity (≥95% vs. lower grades) and solvent effects (DMSO vs. aqueous buffers) that influence bioactivity .

Polymer Chemistry: Can this compound be used as a monomer for functionalized polymers?

Methodological Answer:

  • Polymer Synthesis: The amino group enables ring-opening polymerization (ROP) with cyclic esters (e.g., ε-caprolactone) to form polyurethanes.
  • Functionalization: Post-polymerization deprotection of the Boc group introduces primary amines for crosslinking or drug conjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
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cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

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